![molecular formula C14H15ClN2O3S B2945928 4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide CAS No. 785792-42-9](/img/structure/B2945928.png)

4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

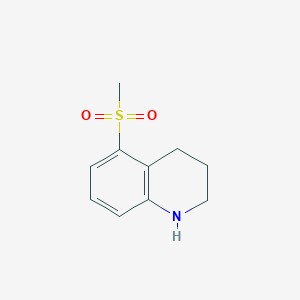

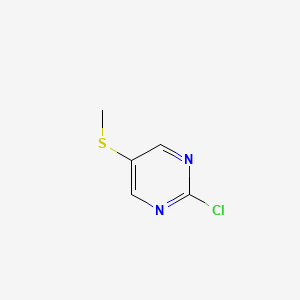

“4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide” is a chemical compound used for proteomics research . It has a molecular formula of C14H15ClN2O3S .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . The compound “4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide” was prepared via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis

The molecular structure of “4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide” was analyzed using a 3D crystal structure of CA IX (PDB ID: 5FL6) in complex with 5-(1-(4-methylphenyl)-1 H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide .Physical And Chemical Properties Analysis

The molecular weight of “4-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzenesulfonamide” is 326.8 . Other physical and chemical properties are not explicitly mentioned in the sources.Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Sulfonamides, including our compound of interest, have been widely used as antibacterial drugs. They inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a necessary component for their growth and reproduction .

Anti-Carbonic Anhydrase Activity

Sulfonamides are known to exhibit anti-carbonic anhydrase activity. Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons. Inhibiting this enzyme can help treat a variety of conditions such as glaucoma, epilepsy, and altitude sickness .

Anti-Dihydropteroate Synthetase Activity

Sulfonamides also inhibit dihydropteroate synthetase, another enzyme involved in the synthesis of folic acid in bacteria. This makes them effective in treating a range of bacterial infections .

Treatment of Diuresis

Sulfonamides can induce diuresis, the increased production of urine. This makes them useful in treating conditions like hypertension and edema (fluid retention) where reducing fluid in the body can be beneficial .

Treatment of Hypoglycemia

Sulfonamides have been used in the treatment of hypoglycemia, a condition characterized by abnormally low levels of glucose in the blood .

Treatment of Thyroiditis

Sulfonamides can be used in the treatment of thyroiditis, an inflammation of the thyroid gland .

Treatment of Inflammation

Due to their antibacterial properties, sulfonamides can also be used to treat inflammation, a common response to infection or injury .

Treatment of Glaucoma

Sulfonamides, due to their anti-carbonic anhydrase activity, are used in the treatment of glaucoma, a condition that damages the eye’s optic nerve and can result in vision loss .

Wirkmechanismus

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is an enzyme that is overexpressed in many solid tumors . The overexpression of CA IX genes is often a result of changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, meaning the compound preferentially inhibits CA IX over other isoforms of carbonic anhydrase, such as CA II . This selectivity is crucial for the compound’s effectiveness as an antiproliferative agent .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolism. Normally, tumor cells shift their metabolism to anaerobic glycolysis, which significantly modifies the pH . By inhibiting CA IX, the compound disrupts this process, potentially leading to a decrease in tumor growth .

Pharmacokinetics

It’s known that the compound is solid at room temperature and has a melting point of 123-127°c . These properties could influence its bioavailability.

Result of Action

The compound’s action results in significant inhibitory effects against cancer cell lines . For example, it has been shown to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line . This is evidenced by a significant increase in the annexin V-FITC percent, a marker of apoptosis .

Safety and Hazards

The safety data sheet for a similar compound, chloroacetyl chloride, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and can cause damage to organs (Lungs) through prolonged or repeated exposure . It is also very toxic to aquatic life .

Eigenschaften

IUPAC Name |

4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-9-7-13(14(18)8-15)10(2)17(9)11-3-5-12(6-4-11)21(16,19)20/h3-7H,8H2,1-2H3,(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOAXAVWAHEOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)

![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)

![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)

![[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2945860.png)

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2945861.png)

![N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945862.png)